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Executive Summary

Ceftaroline fosamil is an advanced, fifth-generation cephalosporin antibiotic approved for the
treatment of acute bacterial skin and skin structure infections (ABSSSI) and community-
acquired bacterial pneumonia (CABP).[1][2] It is a prodrug that is rapidly converted in the
plasma to its active metabolite, ceftaroline.[3][4] What sets ceftaroline apart is its potent
bactericidal activity against a broad spectrum of pathogens, most notably methicillin-resistant
Staphylococcus aureus (MRSA) and multidrug-resistant Streptococcus pneumoniae (MDRSP).
[5] This unique efficacy stems from its high binding affinity to modified penicillin-binding
proteins (PBPs), such as PBP2a in MRSA, which are responsible for resistance to other [3-
lactam antibiotics. This document provides an in-depth analysis of the pharmacokinetic (PK)
and pharmacodynamic (PD) properties of ceftaroline, detailed experimental methodologies,
and the mechanisms underpinning its potent antibacterial action.

Pharmacokinetics

Ceftaroline generally exhibits linear and predictable pharmacokinetics following intravenous
administration.

Absorption and Distribution
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Ceftaroline fosamil is administered exclusively via intravenous infusion. As a prodrug, it is
rapidly and completely hydrolyzed by plasma phosphatases into the active form, ceftaroline.
Ceftaroline exhibits low plasma protein binding, approximately 20%, and has a median volume
of distribution of about 20.3 L, suggesting distribution primarily within the extracellular fluid.

Metabolism and Excretion

Ceftaroline undergoes minimal metabolism. A small fraction of the active ceftaroline is
hydrolyzed, breaking the B-lactam ring to form an inactive metabolite, ceftaroline-M-1.
Importantly, in vitro studies have shown that ceftaroline does not significantly inhibit or induce
major cytochrome P450 (CYP450) isoenzymes, indicating a low potential for drug-drug
interactions via these pathways.

The primary route of elimination is renal, with approximately 88% of a dose excreted in the
urine and 6% in feces. In healthy adults with normal renal function, ceftaroline has a terminal
half-life of approximately 2.5 to 2.6 hours.

Pharmacokinetics in Special Populations

Dosage adjustments are necessary for patients with impaired renal function. For patients with
moderate renal impairment (Creatinine Clearance [CrCl] >30 to <50 mL/min), the dose is
reduced. Further reductions are required for severe impairment (CrCl =15 to <30 mL/min) and
for patients with end-stage renal disease (ESRD, CrCl <15 mL/min), including those on
hemodialysis. In elderly patients (=65 years), modest alterations in pharmacokinetic parameters
have been observed, which are primarily attributed to age-related declines in renal function.

Quantitative Pharmacokinetic Data
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Parameter

Value

Reference

Administration

Intravenous Infusion

Prodrug Conversion

Rapid and complete hydrolysis

by plasma phosphatases

Protein Binding

~20%

Volume of Distribution (Vd)

20.3 L (Median)

Metabolism

Minimal; conversion to inactive

ceftaroline-M-1

CYP450 Interaction

No significant inhibition or

induction

Primary Elimination Route

Renal

Excretion

~88% in urine, ~6% in feces

Half-life (tv%)

~2.6 hours (in healthy adults)

Cmax (600 mg, 1-hr infusion)

~20 mg/L

Pharmacodynamics
Mechanism of Action

Like other B-lactam antibiotics, ceftaroline's bactericidal effect is achieved by inhibiting the

synthesis of the bacterial cell wall. It binds to essential enzymes known as penicillin-binding

proteins (PBPs), which are responsible for the final transpeptidation step in peptidoglycan

synthesis. The inhibition of this process leads to a weakened cell wall and subsequent cell

lysis.

Ceftaroline's potent activity against resistant Gram-positive pathogens is due to its high affinity
for specific PBPs. It binds with high affinity to PBP2a, the protein encoded by the mecA gene

that confers resistance in MRSA. It also demonstrates strong binding to PBP2x and PBP1a,

which are associated with resistance in Streptococcus pneumoniae. A unique feature of

ceftaroline's interaction with PBP2a is its ability to bind to an allosteric site, which induces a
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conformational change that opens the closed active site, allowing a second ceftaroline
molecule to bind and inhibit the enzyme.
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Mechanism of Ceftaroline Action on MRSA PBP2a.

Spectrum of Activity and PK/PD Indices

Ceftaroline has a broad spectrum of activity that includes key Gram-positive and Gram-
negative pathogens. It is particularly effective against:
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o Staphylococcus aureus (both methicillin-susceptible [MSSA] and methicillin-resistant
[MRSA])

e Streptococcus pneumoniae (including penicillin-resistant and multidrug-resistant strains)
» Streptococcus pyogenes

o Streptococcus agalactiae

o Haemophilus influenzae

e Moraxella catarrhalis

e Escherichia coli

o Klebsiella pneumoniae

The primary pharmacokinetic/pharmacodynamic (PK/PD) index that correlates with the efficacy
of ceftaroline, like other B-lactams, is the percentage of the dosing interval during which the
free drug concentration remains above the minimum inhibitory concentration (%fT > MIC) of the
infecting organism.

Quantitative Pharmacodynamic Data
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Parameter

Value Reference

PK/PD Efficacy Index

%fT > MIC (Time above
Minimum Inhibitory

Concentration)

PK/PD Target for S. aureus

~26-35% fT > MIC for stasis/-1
log kill

PK/PD Target for S.

pneumoniae

~39-44% fT > MIC for stasis

MIC90 for MRSA

1-2 mg/L

MICQ0 for S. pneumoniae

<0.5 mg/L (including resistant

strains)

MICQ0 for S. pyogenes

<0.03 mg/L

Experimental Protocols and Methodologies
Pharmacokinetic Study Protocol (Phase | Example)

o Objective: To determine the single- and multiple-dose pharmacokinetics of ceftaroline

fosamil in healthy adult subjects.

o Design: Arandomized, placebo-controlled, double-blind study.

o Population: Healthy adult volunteers with normal renal function.

o Methodology:

o Dosing: Subjects receive a single intravenous infusion of ceftaroline fosamil (e.g., 600

mg) or placebo over 60 minutes. For multiple-dose evaluation, subjects receive infusions

every 12 hours for a specified period (e.g., 7-14 days).

o Sampling: Serial blood samples are collected at predefined time points (e.g., pre-infusion,

end of infusion, and at 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-infusion). Urine is collected

over specified intervals (e.g., 0-4, 4-8, 8-12, 12-24 hours).
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o Bioanalysis: Plasma and urine concentrations of ceftaroline fosamil, active ceftaroline,
and ceftaroline-M-1 are determined using a validated high-performance liquid
chromatography-tandem mass spectrometry (LC-MS/MS) method.

o Data Analysis: Pharmacokinetic parameters (Cmax, AUC, t%, Vd, CL) are calculated using
non-compartmental analysis. Population PK modeling may be used to identify sources of
variability.

In Vitro Pharmacodynamic Model Protocol

e Objective: To determine the %fT > MIC target of ceftaroline required for bacteriostatic and
bactericidal activity against specific pathogens (e.g., S. aureus).

» Design: A one-compartment in vitro infection model (e.g., a dilutional model).
o Methodology:

o Model Setup: A central reservoir containing bacterial culture in growth medium is
inoculated with a standardized bacterial suspension (e.g., 106 CFU/mL).

o Drug Simulation: A computer-controlled syringe pump infuses ceftaroline into the model
and fresh medium is infused to simulate the elimination half-life observed in humans (e.g.,
2.5 hours). Multiple dosing regimens are simulated to achieve a range of %fT > MIC
exposures (e.g., 0-100% of the dosing interval).

o Sampling: Samples are collected from the model at various time points (e.g., 0, 2, 4, 8, 12,
24, 48, 72, 96 hours) to determine bacterial density (CFU/mL) via quantitative culture.

o Data Analysis: The change in log1l0 CFU/mL over time is plotted against the simulated %fT
> MIC. A sigmoid Emax model is used to determine the %fT > MIC required for specific
endpoints (e.qg., stasis, 1-log kill, 2-log Kill).
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Workflow for an In Vitro Pharmacodynamic Study.

In Vivo Pharmacodynamic Model Protocol (Neutropenic
Murine Thigh Model)

» Objective: To determine the in vivo PK/PD targets for ceftaroline against key pathogens.
e Design: A neutropenic murine thigh infection model.
o Methodology:

o Neutropenia Induction: Mice are rendered neutropenic by intraperitoneal injections of
cyclophosphamide.

o Infection: Mice are inoculated in the thigh muscle with a standardized suspension of the
target organism (e.g., S. aureus or S. pneumoniae).

o Treatment: Two hours post-infection, treatment is initiated. Groups of mice receive various
doses and schedules of ceftaroline fosamil subcutaneously or intravenously to mimic
human-equivalent exposures.

o Endpoint: At 24 hours post-treatment initiation, mice are euthanized, and the infected
thighs are homogenized for quantitative bacterial culture (CFU/thigh).
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o Data Analysis: The relationship between the drug exposure measure (%fT > MIC) and the
change in bacterial count over 24 hours is modeled to determine the exposure required for

a net static effect or a 1-log10 CFU reduction.

Resistance Mechanisms

While ceftaroline is robust against many common [3-lactam resistance mechanisms, resistance
can emerge. The primary mechanism of ceftaroline resistance in S. aureus involves specific
amino acid-altering mutations within the PBP2a protein, particularly in the allosteric or
transpeptidase domains. These mutations can reduce the binding affinity of ceftaroline, thereby
decreasing its inhibitory activity. In some cases, overexpression of other PBPs, like PBP4,
which is not inhibited by ceftaroline, may provide an alternative pathway for cell wall synthesis

when PBP2a is inhibited.
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Logical Flow of Ceftaroline Resistance Development.

Conclusion

Ceftaroline fosamil possesses a unique and advantageous pharmacokinetic and
pharmacodynamic profile. Its rapid conversion to the active moiety, low protein binding, and
predictable renal clearance simplify its clinical application. The cornerstone of its utility is its
potent bactericidal activity, driven by its high affinity for essential PBPs in both susceptible and
highly resistant Gram-positive bacteria, including MRSA and MDRSP. The established PK/PD
target of %fT > MIC provides a clear therapeutic goal for dosing regimen design, including
adjustments for patients with renal impairment. A thorough understanding of these PK/PD
principles, the methodologies used to derive them, and the potential for resistance is critical for
optimizing the use of this important antibiotic in the face of evolving bacterial threats.

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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